molecular formula C7H8N4OS B13305032 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol

1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol

Cat. No.: B13305032
M. Wt: 196.23 g/mol
InChI Key: GRTZAGYUAYIVQO-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring (1H-pyrazol-4-yl) and a 1,2,5-thiadiazole ring (a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom) linked via an ethanol backbone. The pyrazole moiety contributes hydrogen-bonding capability and aromatic stability, while the 1,2,5-thiadiazole introduces electron-withdrawing effects due to its sulfur and nitrogen atoms.

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethanol

InChI

InChI=1S/C7H8N4OS/c12-7(5-2-8-9-3-5)1-6-4-10-13-11-6/h2-4,7,12H,1H2,(H,8,9)

InChI Key

GRTZAGYUAYIVQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(CC2=NSN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carbonyl compound.

    Coupling of the Rings: The final step involves the coupling of the pyrazole and thiadiazole rings through an appropriate linker, such as an ethan-1-ol group, using reagents like alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiadiazole ring to a thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with pyrazole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related heterocyclic derivatives, emphasizing key differences in substituents, heterocyclic cores, and reported bioactivities:

Compound Name/Structure Heterocyclic Cores Key Substituents/Backbone Reported Bioactivity Evidence Source
1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol (Target) Pyrazole, 1,2,5-thiadiazole Ethanol backbone Hypothesized antimicrobial activity Inferred
Timolol analog: (S)-1-[(1,1-dimethylethyl)amino]-3-[(4-morpholinyl-1,2,5-thiadiazol-3-yl)oxy]-2-propanol 1,2,5-Thiadiazole, morpholine Propanol backbone, morpholine substituent Beta-adrenergic receptor blockade
1,3,4-Thiadiazole derivatives (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) 1,3,4-Thiadiazole, pyrazole Nitrophenyl, methyl groups Antimicrobial (E. coli, B. mycoides)
Thiazole-anchored pyrazolyl benzoxazoles (e.g., 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole) Thiazole, pyrazole, benzoxazole Bromophenyl, hydroxyphenyl Anticancer, antimicrobial
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol Pyrazole, thiophene Ethyl, thiophene, ethanol backbone No direct data; inferred electronic modulation

Key Comparative Insights

Heterocyclic Core Effects 1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole: The target compound’s 1,2,5-thiadiazole has adjacent nitrogen atoms, creating a stronger electron-withdrawing effect compared to the 1,3,4-isomer. This may enhance stability and influence binding to electron-deficient biological targets (e.g., enzymes with electrophilic active sites) . Thiadiazole vs. Thiazole (one sulfur, one nitrogen) offers intermediate properties .

Morpholine vs. Pyrazole: Timolol’s morpholine substituent () enhances solubility and receptor affinity, whereas the pyrazole in the target compound may favor interactions with hydrophobic enzyme pockets .

Bioactivity Trends Antimicrobial Activity: 1,3,4-Thiadiazole derivatives () showed efficacy against E. coli and C. albicans, suggesting the target compound’s 1,2,5-thiadiazole-pyrazole combination could exhibit similar or improved activity due to enhanced electronic effects . Beta-Blocker Potential: The structural similarity to timolol () implies possible beta-adrenergic receptor interactions, though pyrazole’s bulkiness compared to morpholine may alter selectivity .

Research Findings and Data

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for pyrazole-thiadiazole hybrids, such as cyclocondensation of hydrazines with diketones or thioamides (see ) .
  • Antimicrobial Performance : In a hypothetical assay, the target compound might show MIC values comparable to 1,3,4-thiadiazole derivatives (e.g., 8–16 µg/mL against E. coli), with enhanced solubility improving efficacy in aqueous environments .
  • Thermodynamic Stability : Computational modeling (e.g., DFT) would predict higher stability for 1,2,5-thiadiazole compared to 1,3,4-isomers due to optimized resonance structures.

Biological Activity

The compound 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates pyrazole and thiadiazole moieties, which are known for various pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and thiadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various 1,3,4-thiadiazole derivatives demonstrated their cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . Notably, specific derivatives showed IC50 values significantly lower than established chemotherapeutics like sorafenib.

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

These findings suggest that the integration of pyrazole and thiadiazole in the structure enhances the anticancer efficacy of the compounds.

Antiparasitic Activity

In vitro evaluations of related pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, revealed promising results. Several derivatives exhibited IC50 values ranging from 6 µM to 44 µM against epimastigote forms while showing minimal toxicity to murine macrophages . The mechanism appears to involve disruption of cell membranes, indicating a potential pathway for therapeutic intervention.

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties. Pyrazoles are known for their broad-spectrum antimicrobial effects, which include antibacterial and antifungal activities . The incorporation of thiadiazole enhances these properties due to its ability to interfere with microbial metabolism.

Study on Anticancer Properties

A recent publication highlighted the design and synthesis of a series of derivatives based on thiadiazoles and their evaluation against various cancer cell lines. The study found that modifications in substituents significantly influenced biological activity, with certain compounds inducing apoptosis in cancer cells through cell cycle arrest .

Evaluation Against Trypanosomiasis

Another research focused on the bioactivity of thiadiazole derivatives against Trypanosoma cruzi. The study identified several active compounds that not only inhibited parasite growth but also exhibited favorable pharmacokinetic profiles through in silico modeling . This suggests that such compounds could serve as lead candidates for developing new treatments for Chagas disease.

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